molecular formula C9H14O3 B3377060 3-(4-Methyltetrahydropyran-4-yl)acrylic acid CAS No. 1255710-94-1

3-(4-Methyltetrahydropyran-4-yl)acrylic acid

Cat. No.: B3377060
CAS No.: 1255710-94-1
M. Wt: 170.21 g/mol
InChI Key: HKIOWCXWEADEPM-NSCUHMNNSA-N
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Description

3-(4-Methyltetrahydropyran-4-yl)acrylic acid is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a tetrahydropyran ring substituted with a methyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyltetrahydropyran-4-yl)acrylic acid typically involves the reaction of 4-methyltetrahydropyran with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like diethyl ether under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyltetrahydropyran-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Methyltetrahydropyran-4-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methyltetrahydropyran-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid moiety can participate in polymerization reactions, forming covalent bonds with other monomers. Additionally, the tetrahydropyran ring can interact with biological molecules, potentially influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-tetrahydro-pyran-4-yl)-acrylic acid: Similar structure with slight variations in the substituents.

    Acrylic acid derivatives: Compounds with similar acrylic acid moieties but different substituents on the tetrahydropyran ring.

Uniqueness

3-(4-Methyltetrahydropyran-4-yl)acrylic acid is unique due to the presence of both the tetrahydropyran ring and the acrylic acid moiety, which confer specific chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(E)-3-(4-methyloxan-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(3-2-8(10)11)4-6-12-7-5-9/h2-3H,4-7H2,1H3,(H,10,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIOWCXWEADEPM-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCOCC1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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